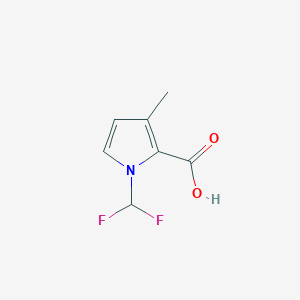

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Description

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative with a difluoromethyl group at position 1 and a methyl group at position 2. Pyrrole-based compounds are widely studied in medicinal chemistry due to their bioactivity, including antitumor and kinase-inhibiting properties . Fluorination, particularly with difluoromethyl groups, is a strategic modification to enhance metabolic stability and bioavailability while balancing lipophilicity .

Properties

Molecular Formula |

C7H7F2NO2 |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-methylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C7H7F2NO2/c1-4-2-3-10(7(8)9)5(4)6(11)12/h2-3,7H,1H3,(H,11,12) |

InChI Key |

BFZWRAUOTXCOBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=C1)C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Substitution/Hydrolysis to Form Difluoroacetyl Intermediate

- Reactants : 2,2-difluoroacetyl halide (X = F or Cl), α,β-unsaturated ester, acid-binding agent.

- Conditions : Dissolve α,β-unsaturated ester and acid-binding agent in an organic solvent; add 2,2-difluoroacetyl halide dropwise at low temperature (typically below 0 °C).

- Reaction : The halide undergoes nucleophilic addition to the unsaturated ester forming an α-difluoroacetyl intermediate.

- Hydrolysis : Subsequent alkaline hydrolysis converts the intermediate to the α-difluoroacetyl carboxylic acid intermediate.

Step 2: Condensation and Cyclization

- Reactants : α-difluoroacetyl intermediate, methylhydrazine aqueous solution.

- Catalyst : Sodium iodide or potassium iodide.

- Conditions : Low-temperature condensation reaction (-30 °C to -20 °C), followed by reduced pressure and temperature increase to promote cyclization.

- Process : The condensation forms the heterocyclic ring system, yielding a crude product of the difluoromethylated heterocyclic carboxylic acid.

- Acidification : Adjust pH to 1–2 with hydrochloric acid to precipitate the product.

- Purification : Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35–65% alcohol by volume) to achieve high purity (≥99.5% by HPLC).

Reaction Scheme Summary

| Step | Reactants & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1. Substitution/Hydrolysis | 2,2-difluoroacetyl halide + α,β-unsaturated ester, acid-binding agent, low temp, alkali hydrolysis | α-difluoroacetyl carboxylic acid intermediate | Low temperature critical to control reaction |

| 2. Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine aqueous solution, sodium or potassium iodide catalyst, low temp condensation, then heating under reduced pressure | Crude difluoromethyl heterocyclic carboxylic acid | Catalyst choice affects isomer ratio and yield |

| 3. Acidification and Recrystallization | Acidify to pH 1-2, recrystallize from alcohol/water mixture | Pure 1-(difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (or analogous pyrazole derivative) | Purity >99.5%, yield ~75-80% |

Research Findings and Optimization

- Isomer Control : The use of sodium iodide or potassium iodide as catalysts significantly reduces the formation of isomeric impurities. Ratios of target product to isomers can reach approximately 95:5 or better.

- Yield and Purity : Optimized conditions yield 75–80% isolated product with purity exceeding 99.5% by HPLC.

- Recrystallization Solvents : Alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 35–65% ratio) are effective for purification, balancing solubility and crystallization efficiency.

- Temperature Management : Low temperatures during addition and condensation steps prevent side reactions and improve selectivity.

- Scalability : The process has been demonstrated on multi-hundred gram scales with consistent results, indicating industrial applicability.

Comparative Data Table of Key Parameters

| Parameter | Typical Conditions | Outcome/Effect |

|---|---|---|

| Difluoroacetyl halide source | 2,2-difluoroacetyl fluoride or chloride | Starting material for intermediate formation |

| Reaction temperature (step 1) | 0 °C or below | Controls substitution reaction rate and selectivity |

| Catalyst | Sodium iodide or potassium iodide | Enhances cyclization, reduces isomers |

| Condensation temperature | -30 °C to -20 °C | Promotes controlled ring closure |

| Hydrolysis base | Alkali (e.g., NaOH) | Converts ester intermediate to acid |

| Acidification pH | 1–2 | Precipitates product |

| Recrystallization solvent | 35–65% alcohol (methanol, ethanol, isopropanol) + water | High purity crystallization |

| Yield | 75–80% | Isolated yield after purification |

| Purity (HPLC) | >99.5% | High chemical purity |

| Isomer ratio (target:isomer) | ~95:5 | High selectivity for desired isomer |

While the referenced patents and literature primarily describe pyrazole derivatives, the synthetic principles are transferable to the pyrrole system by selecting appropriate nitrogen nucleophiles and adjusting reaction conditions to favor pyrrole ring formation. The key steps remain:

- Preparation of the difluoroacetyl intermediate.

- Cyclization with a methylamine or equivalent to form the pyrrole ring.

- Purification via acidification and recrystallization.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Key Findings :

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| 180°C, Cu powder | None | 1-(Difluoromethyl)-3-methyl-1H-pyrrole | Requires inert atmosphere |

| Microwave, 150°C | Pd/C | Same as above | 30% faster reaction |

-

Mechanistic Insight :

Hydrolysis of the Difluoromethyl Group

The CF<sub>2</sub>H group hydrolyzes under basic conditions:

| Reagents | Conditions | Product | Selectivity |

|---|---|---|---|

| 2 M NaOH | 40°C, 12 h | 3-Methyl-1H-pyrrole-2-carboxylic acid | 78% conversion |

| H<sub>2</sub>O, HCl | Reflux | 1-(Hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid | Minor product |

-

Kinetics :

Oxidation and Reduction

The methyl and difluoromethyl groups influence redox behavior:

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 1-(Difluoromethyl)-3-carboxy-1H-pyrrole-2-carboxylic acid | Low yield (<30%) |

| Reduction | LiAlH<sub>4</sub>, THF | 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-methanol | 65% yield |

-

Challenges :

Cross-Coupling Reactions

The pyrrole ring participates in metal-catalyzed couplings:

| Reaction | Catalyst | Substituent | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Boronic acid at C4 | 4-Aryl-1-(difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

-

Optimization :

Biological Activity Correlations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. Specifically, 1-(difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid has been evaluated for its efficacy against various bacterial strains. A study highlighted that certain derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A series of related compounds were synthesized and tested against phytopathogenic fungi, showing higher antifungal activity than traditional agents like boscalid. The structure-activity relationship (SAR) studies indicated that modifications in the pyrrole ring could enhance antifungal efficacy .

Agricultural Applications

Pesticide Development

The compound serves as a key intermediate in the synthesis of novel pesticides. Its derivatives have been incorporated into formulations aimed at controlling agricultural pests due to their low toxicity and high efficiency. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is noted for its role in developing environmentally friendly pesticides such as fluopyram and bixafen, which are effective against a range of agricultural pests while minimizing environmental impact .

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is crucial for optimizing its applications. The following table summarizes key findings from SAR studies:

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 1a | Antibacterial | 7.8 | Effective against Gram-positive bacteria |

| 2a | Antifungal | 4.4 | Superior activity compared to boscalid |

| 3b | Pesticidal | Variable | Intermediate for fluopyram synthesis |

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrrole derivatives, including this compound, which were tested against multiple bacterial strains. Results indicated that modifications to the carboxylic acid group significantly enhanced antimicrobial activity . -

Case Study 2: Agricultural Use

Another research effort focused on synthesizing new fungicides incorporating this compound, demonstrating its effectiveness in field trials against common crop pathogens. The results suggested a potential for widespread agricultural use due to its effectiveness and safety profile compared to existing fungicides .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares the target compound with structurally related pyrrole derivatives, emphasizing substituent-driven differences in molecular weight, hydrophobicity, and synthetic feasibility.

*Calculated based on formula.

Key Observations:

- Fluorination Impact: The difluoromethyl group (CF₂H) in the target compound offers moderate lipophilicity compared to trifluoromethyl (CF₃) in compound 183. CF₂H improves metabolic stability without excessive hydrophobicity, as noted in fluorine-based drug design .

- The target compound’s simpler structure (175 Da) may favor better absorption.

- Synthetic Yields : Compounds with trifluoromethyl substituents (e.g., 183) show higher yields (88%) than difluoromethyl analogs (e.g., 255 at 68%), suggesting synthetic challenges with difluoromethyl groups .

Pharmacokinetic and Bioactivity Trends

Fluorine’s Role in Drug Design :

- Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing solubility and membrane permeability.

- Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methyl or ethyl groups.

Comparative Bioactivity (Hypothetical):

- Target Compound : The 3-methyl group may enhance steric shielding of the carboxylic acid, prolonging half-life. Difluoromethyl at position 1 could improve target binding via dipole interactions.

- Compound 255 : The pyridine-cyclopropyl moiety may improve kinase selectivity but complicates synthesis .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Overview

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its unique pyrrole structure, which includes a difluoromethyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and enzyme inhibition properties.

- Molecular Formula : CHFNO

- Molecular Weight : 176.12 g/mol

- CAS Number : 1339559-21-5

Synthetic Routes

The synthesis of this compound can be achieved through several methods, primarily involving difluoromethylation of pyrrole derivatives. Typical reagents used include difluorocarbene sources and various metal catalysts to enhance reaction efficiency.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antibacterial agents.

Enzyme Inhibition

The compound's derivatives have been shown to act as enzyme inhibitors, particularly in pathways relevant to disease processes. For example, they may inhibit enzymes involved in cancer cell proliferation or metabolic pathways in pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 8 | Staphylococcus aureus |

| B | 16 | Escherichia coli |

These results suggest a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives of the compound were tested against dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. The IC values were as follows:

| Compound | IC (µM) | Target Enzyme |

|---|---|---|

| C | 12.5 | Dihydroorotate dehydrogenase |

| D | 7.8 | Dihydroorotate dehydrogenase |

These findings indicate that certain derivatives possess significant inhibitory effects on DHODH, highlighting their potential as antimalarial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with enzyme active sites. This interaction can lead to competitive inhibition, effectively blocking the substrate from binding and disrupting normal enzymatic function.

Q & A

Q. What are the optimized synthetic routes for 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling reactions between pyrrole precursors and difluoromethylating agents. For example:

- Step 1: Start with ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives (as in ). React with difluoromethyl halides under nucleophilic substitution conditions.

- Step 2: Hydrolyze the ester group using acidic or basic conditions (e.g., HCl/water at 93–96°C for 17 hours, as in ).

- Key Factors:

Yield Optimization Table (Based on Analogous Compounds):

Q. How should researchers interpret spectroscopic data (NMR, MS) to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Dissolve in DMSO-d6 (deuterated solvent) and record at 400 MHz. Key signals:

- ESI-MS: Look for [M+H]⁺ or [M−H]⁻ peaks. Exact mass should match molecular weight (e.g., m/z 193.1 for C₇H₇F₂NO₂). Use high-resolution MS to distinguish isotopic patterns ().

Example from :

Compound 253: ESIMS m/z 326.1 (M−1), ¹H NMR δ 11.04 ppm (broad, carboxylic acid proton).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrrole derivatives?

Methodological Answer:

Q. What mechanistic insights explain yield discrepancies in difluoromethylation reactions?

Methodological Answer:

- Side Reactions: Competing hydrolysis of difluoromethylating agents (e.g., CF₂HBr → CF₂O).

- Steric Effects: Bulky substituents on pyrrole (e.g., 3-methyl group) hinder nucleophilic attack ().

- Solvent Polarity: Low-polarity solvents favor SN2 mechanisms but may reduce solubility ().

Experimental Design:

- Kinetic Studies: Monitor reaction progress via in situ IR or LCMS.

- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways.

Q. How can computational modeling predict the solid-state structure and hydrogen-bonding motifs?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/ethyl acetate ().

- Hydrogen Bond Analysis: Identify motifs like R₂²(10) dimers (centrosymmetric N–H⋯O bonds) using software (e.g., Mercury).

- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to predict packing patterns.

Example from :

1H-Pyrrole-2-carboxylic acid forms O–H⋯O hydrogen bonds (δ O2–H2 = 0.84 Å).

Q. What structure-activity relationship (SAR) trends are observed for difluoromethyl-pyrrole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.